molecular formula C8H9N3 B2450000 Pyrazolo[1,5-a]pyridin-5-ylmethanamine CAS No. 1313727-03-5

Pyrazolo[1,5-a]pyridin-5-ylmethanamine

Cat. No. B2450000
CAS RN: 1313727-03-5
M. Wt: 147.181
InChI Key: VERDPKDNJSDFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[1,5-a]pyridin-5-ylmethanamine is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported the design and synthesis of approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines . Another study reported a new pathway for the synthesis of pyrazolo[3,4-b]pyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring fused with a pyridine ring . The exact details of the molecular structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Further details about its physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

Scientific Research Applications

Antitubercular Agents

Pyrazolo[1,5-a]pyridine derivatives have been studied for their antitubercular properties. They exhibit promising in vitro potency against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. One such compound significantly reduced bacterial burden in a mouse model, highlighting its potential as a lead compound for future antitubercular drug discovery (Tang et al., 2015).

Mycobacterial ATP Synthase Inhibitors

Another study focused on pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase for treating Mycobacterium tuberculosis. This research involved designing and synthesizing novel derivatives, showing potent in vitro M.tb growth inhibition (Sutherland et al., 2022).

Orally Active EP1 Receptor Antagonists

Pyrazolo[1,5-a]pyridine derivatives have also been evaluated as orally active EP1 antagonists for treating overactive bladder. One particular nanomolar-level EP1 antagonist showed good pharmacological effect in a rat model (Umei et al., 2017).

Fluorescent Probes for pH Monitoring in Cells

A fluorescent probe based on pyrazolo[1,5-a]pyridine was synthesized for monitoring pH in cells. This probe showed fast response, high quantum yield, and high selectivity and sensitivity for acidic pH (Zhang et al., 2018).

Safety and Hazards

The safety data sheet for pyrazolo[1,5-a]pyridin-5-ylmethanamine advises against dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used .

Future Directions

The future directions for research on pyrazolo[1,5-a]pyridin-5-ylmethanamine could include further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, one study suggested that some derivatives of pyrazolo[1,5-a]pyrimidin-7-amines exhibited potent in vitro Mycobacterium tuberculosis growth inhibition, highlighting their potential as inhibitors of M.tb .

properties

IUPAC Name

pyrazolo[1,5-a]pyridin-5-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-6-7-2-4-11-8(5-7)1-3-10-11/h1-5H,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERDPKDNJSDFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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